molecular formula C10H19FN2O B14683086 1-(2-Fluoroethyl)-3-(4-methylcyclohexyl)urea CAS No. 33021-77-1

1-(2-Fluoroethyl)-3-(4-methylcyclohexyl)urea

Katalognummer: B14683086
CAS-Nummer: 33021-77-1
Molekulargewicht: 202.27 g/mol
InChI-Schlüssel: DTQCSUNFELQYOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Fluoroethyl)-3-(4-methylcyclohexyl)urea is a synthetic organic compound characterized by the presence of a fluoroethyl group and a methylcyclohexyl group attached to a urea moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoroethyl)-3-(4-methylcyclohexyl)urea typically involves the reaction of 2-fluoroethylamine with 4-methylcyclohexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Fluoroethylamine+4-Methylcyclohexyl isocyanateThis compound\text{2-Fluoroethylamine} + \text{4-Methylcyclohexyl isocyanate} \rightarrow \text{this compound} 2-Fluoroethylamine+4-Methylcyclohexyl isocyanate→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Fluoroethyl)-3-(4-methylcyclohexyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted urea compounds.

Wissenschaftliche Forschungsanwendungen

1-(2-Fluoroethyl)-3-(4-methylcyclohexyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Fluoroethyl)-3-(4-methylcyclohexyl)urea involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    1-(2-Fluoroethyl)-3-(4-methylphenyl)urea: Similar structure but with a phenyl group instead of a cyclohexyl group.

    1-(2-Fluoroethyl)-3-(4-methylcyclohexyl)thiourea: Contains a thiourea moiety instead of a urea moiety.

Uniqueness: 1-(2-Fluoroethyl)-3-(4-methylcyclohexyl)urea is unique due to the combination of the fluoroethyl and methylcyclohexyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

33021-77-1

Molekularformel

C10H19FN2O

Molekulargewicht

202.27 g/mol

IUPAC-Name

1-(2-fluoroethyl)-3-(4-methylcyclohexyl)urea

InChI

InChI=1S/C10H19FN2O/c1-8-2-4-9(5-3-8)13-10(14)12-7-6-11/h8-9H,2-7H2,1H3,(H2,12,13,14)

InChI-Schlüssel

DTQCSUNFELQYOZ-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC(CC1)NC(=O)NCCF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.